2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGXAAAOPPXNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with 2-bromobenzoyl chloride to form an intermediate, which is then cyclized with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thieno[3,4-c]pyrazole core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide
Electrophilic Reagents: Bromine, chlorine
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s key structural analogs include:
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) Substituents: 4-Chlorophenyl at position 3, benzenesulfonamide at position 1, and a bromo-indolyl group at position 3.
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Substituents: 4-Methylphenyl at position 2 and a 5-oxo group on the thieno-pyrazole core. Key features: The methyl group increases lipophilicity, which may enhance membrane permeability relative to the 4-chlorophenyl group in the target compound.
2-Bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Substituents: Ortho-methylphenyl (o-tolyl) at position 2. Key features: Steric hindrance from the ortho-methyl group could alter binding interactions compared to the para-chloro substituent in the target compound.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : Higher melting points in sulfonamide derivatives (e.g., 160–161°C for Compound 18) suggest stronger intermolecular interactions (e.g., hydrogen bonding via SO₂/NH groups) compared to benzamide analogs.
- IR Spectra : The target compound’s benzamide group would exhibit C=O stretching near 1670 cm⁻¹, similar to Compound 15. Sulfonamide analogs show additional SO₂ asymmetric/symmetric stretches near 1160–1315 cm⁻¹ .
Notes and Limitations
Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable, necessitating inferences from analogs.
SHELX Relevance : The SHELX suite is widely used for crystallographic refinement of such compounds, ensuring structural accuracy .
Substituent Trade-offs : Chloro vs. methyl/methoxy groups balance lipophilicity and electronic effects, requiring context-specific optimization.
Biological Activity
The compound 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate findings related to its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 367.73 g/mol. The presence of bromine and chlorine atoms in its structure suggests potential for significant biological interactions.
Research indicates that thieno[3,4-c]pyrazole derivatives often exhibit biological activities through the inhibition of specific kinases involved in cancer signaling pathways. In particular, compounds similar to 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown activity against the AKT signaling pathway, which is crucial in many cancers.
Key Findings:
- Kinase Inhibition : Studies have demonstrated that related compounds exhibit low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways. This inhibition correlates with reduced cell viability in glioblastoma models .
- Anti-Glioma Activity : In vitro studies indicate that these compounds can inhibit the growth of glioma cells while showing reduced toxicity towards normal cells. Specifically, they can hinder the formation of neurospheres from glioma stem cells .
Biological Activity Overview
The biological activities of 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be summarized as follows:
Case Studies
- In Vitro Studies : A study involving a series of thieno[3,4-c]pyrazole derivatives showed that compounds with similar structures to 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide effectively inhibited glioblastoma cell lines (U87MG and U251), showcasing their potential as therapeutic agents against brain tumors .
- Erythrocyte Protection : Another investigation assessed the protective effects of thieno[3,4-c]pyrazole derivatives against erythrocyte damage induced by toxic substances like 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls, highlighting their antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
